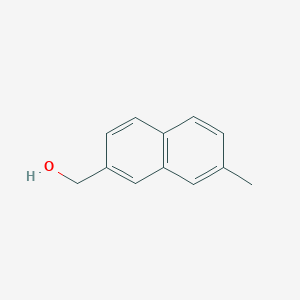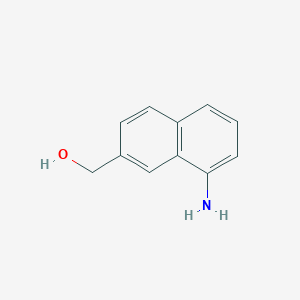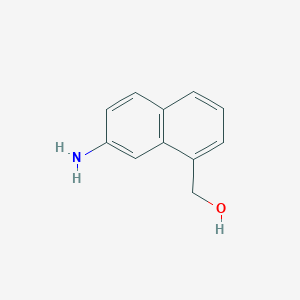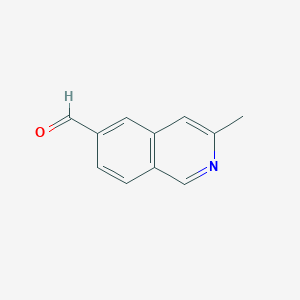
(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(2-Oxooxétan-3-yl)méthanesulfonamide est un composé chimique qui présente un cycle oxétane, un éther cyclique à quatre chaînons, connu pour sa structure cyclique tendue
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (S)-N-(2-Oxooxétan-3-yl)méthanesulfonamide implique généralement la formation du cycle oxétane suivie de l'introduction du groupe méthanesulfonamide. Une méthode courante implique la cyclisation d'un précurseur approprié en conditions acides ou basiques pour former le cycle oxétane. Le groupe méthanesulfonamide peut ensuite être introduit par une réaction de substitution nucléophile utilisant du chlorure de méthanesulfonyle et une amine appropriée .
Méthodes de production industrielle
Les méthodes de production industrielle de (S)-N-(2-Oxooxétan-3-yl)méthanesulfonamide impliqueraient probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de systèmes de microréacteurs à flux, qui se sont avérés efficaces et durables pour des composés similaires .
Analyse Des Réactions Chimiques
Types de réactions
(S)-N-(2-Oxooxétan-3-yl)méthanesulfonamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le cycle oxétane peut être oxydé pour former des intermédiaires plus réactifs.
Réduction : Les réactions de réduction peuvent ouvrir le cycle oxétane, conduisant à différents produits.
Substitution : Le groupe méthanesulfonamide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme les amines et les thiols. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants comme le dichlorométhane ou l'éthanol .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du cycle oxétane peut conduire à la formation d'aldéhydes ou de cétones, tandis que la réduction peut entraîner la formation d'alcools .
Applications de la recherche scientifique
(S)-N-(2-Oxooxétan-3-yl)méthanesulfonamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de construction dans la synthèse de molécules plus complexes.
Biologie : Il peut être utilisé dans l'étude des mécanismes enzymatiques et comme sonde pour les systèmes biologiques.
Industrie : Il peut être utilisé dans la production de polymères et d'autres matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de (S)-N-(2-Oxooxétan-3-yl)méthanesulfonamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle oxétane peut agir comme un site réactif, permettant au composé de former des liaisons covalentes avec sa cible. Cette interaction peut inhiber l'activité des enzymes ou modifier la fonction des récepteurs, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-N-(2-Oxooxetan-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a reactive site, allowing the compound to form covalent bonds with its target. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-Benzyl (2-Oxooxétan-3-Yl)Carbamate : Un autre composé contenant de l'oxétane ayant une réactivité similaire mais des groupes fonctionnels différents.
tert-Butyl (2-oxooxétan-3-yl)carbamate : Comporte un groupe tert-butyle au lieu d'un groupe méthanesulfonamide.
Unicité
(S)-N-(2-Oxooxétan-3-yl)méthanesulfonamide est unique en raison de la présence du groupe méthanesulfonamide, qui confère des propriétés chimiques et une réactivité distinctes. Cela le rend particulièrement utile dans les applications où la fonctionnalité sulfonamide est souhaitée, comme en chimie médicinale pour le développement d'inhibiteurs enzymatiques .
Propriétés
Numéro CAS |
406951-05-1 |
|---|---|
Formule moléculaire |
C4H7NO4S |
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
N-[(3S)-2-oxooxetan-3-yl]methanesulfonamide |
InChI |
InChI=1S/C4H7NO4S/c1-10(7,8)5-3-2-9-4(3)6/h3,5H,2H2,1H3/t3-/m0/s1 |
Clé InChI |
HONREDVMINESMG-VKHMYHEASA-N |
SMILES isomérique |
CS(=O)(=O)N[C@H]1COC1=O |
SMILES canonique |
CS(=O)(=O)NC1COC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)


![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)

![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)


![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)


